molecular formula C18H18N2O2 B5737077 5-[(4-ethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

5-[(4-ethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B5737077
M. Wt: 294.3 g/mol
InChI Key: PRXWBKHXWJEOLD-UHFFFAOYSA-N
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Description

5-[(4-ethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole is an organic compound belonging to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-ethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Substitution reactions:

A common synthetic route might involve:

  • Reacting 4-ethylphenol with a suitable alkylating agent to form 4-ethylphenoxyalkyl halide.
  • Condensing this intermediate with 4-methylbenzhydrazide in the presence of a dehydrating agent like phosphorus oxychloride to form the desired oxadiazole.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic route for large-scale production. This includes:

  • Using continuous flow reactors to improve reaction efficiency and yield.
  • Employing catalysts to lower reaction temperatures and reduce energy consumption.
  • Implementing purification techniques such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(4-ethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst are typical.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

  • Oxidation might yield carboxylic acids or ketones.
  • Reduction could produce alcohols or amines.
  • Substitution reactions would result in various substituted oxadiazoles.

Scientific Research Applications

5-[(4-ethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in the development of new drugs, particularly due to its potential biological activity.

    Medicine: Research into its pharmacological properties may lead to new therapeutic agents.

    Industry: It can be used in the development of new materials, such as polymers with specific properties.

Mechanism of Action

The mechanism by which 5-[(4-ethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole exerts its effects depends on its specific application:

    Biological activity: It may interact with specific enzymes or receptors, altering their activity and leading to a biological response.

    Material properties: The compound’s structure can influence the physical properties of materials, such as their thermal stability or conductivity.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
  • 5-[(4-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
  • 5-[(4-bromophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

Uniqueness

5-[(4-ethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole is unique due to the presence of the 4-ethylphenoxy group, which can influence its reactivity and properties compared to similar compounds with different substituents. This uniqueness can be leveraged in designing molecules with specific desired properties for various applications.

Properties

IUPAC Name

5-[(4-ethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-3-14-6-10-16(11-7-14)21-12-17-19-18(20-22-17)15-8-4-13(2)5-9-15/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXWBKHXWJEOLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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